molecular formula C19H16N2O2S B3619445 (5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3619445
M. Wt: 336.4 g/mol
InChI Key: KTVDUQNSVZEJEX-SFQUDFHCSA-N
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Description

(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine-2,4-dione core with a pyrrole and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the pyrrole and dimethylphenyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione apart is its combination of a thiazolidine-2,4-dione core with a pyrrole and dimethylphenyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[1-(3,4-dimethylphenyl)pyrrol-2-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-4-9-21-18(22)17(24-19(21)23)12-15-6-5-10-20(15)16-8-7-13(2)14(3)11-16/h1,5-8,10-12H,9H2,2-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDUQNSVZEJEX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)S3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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